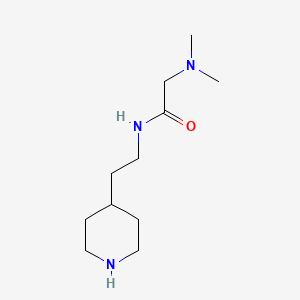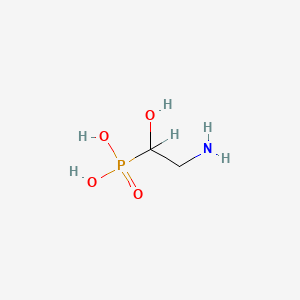
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide
Übersicht
Beschreibung
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide, also known as DMAPEA, is an organic compound with a wide range of applications in the scientific and medical fields. The compound is a white, crystalline solid with a melting point of 145-147°C, and is soluble in water, ethanol, and other polar solvents. DMAPEA has a variety of uses, including being used as a catalyst in organic synthesis, a reagent in biochemical assays, and a ligand in protein crystallography.
Wissenschaftliche Forschungsanwendungen
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide has a variety of applications in scientific research. As a catalyst, it is used in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used in the synthesis of polymers, and as a reagent in biochemical assays. In addition, this compound is used as a ligand in protein crystallography to study the structure of proteins and other biological molecules.
Wirkmechanismus
The mechanism of action of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide is based on its ability to form hydrogen bonds with other molecules. Its structure consists of two amine groups, which can donate hydrogen atoms to acceptor molecules, and two acetamide groups, which can accept hydrogen atoms from donor molecules. This allows this compound to interact with other molecules, forming hydrogen bonds and thus altering the structure and function of the molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi, as well as having an anti-inflammatory effect. In addition, this compound has been shown to have antioxidant and anti-cancer activities, as well as being able to increase the solubility of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is soluble in a variety of solvents. In addition, it has a low toxicity and is not known to be carcinogenic or mutagenic. However, this compound also has some limitations. It is not very stable in air, and its solubility in some solvents is limited.
Zukünftige Richtungen
The potential future applications of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide are numerous. It could be used as a catalyst in the synthesis of more complex molecules, or as a ligand in protein crystallography to study the structure of proteins and other biological molecules. It could also be used as a reagent in biochemical assays, or as an inhibitor of bacterial and fungal growth. In addition, this compound could be used to increase the solubility of certain drugs, or to study the effects of its antioxidant and anti-cancer activities.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-(2-piperidin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-14(2)9-11(15)13-8-5-10-3-6-12-7-4-10/h10,12H,3-9H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZOCSFJOYWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3033712.png)
![(1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3033713.png)



![2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide](/img/structure/B3033720.png)


![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)




